molecular formula C10H11N B074149 2,5-Dimethyl-1H-indole CAS No. 1196-79-8

2,5-Dimethyl-1H-indole

Cat. No. B074149
CAS RN: 1196-79-8
M. Wt: 145.2 g/mol
InChI Key: ZFLFWZRPMDXJCW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-indole is a carbazole-system derived indole compound . It is valuable in the manufacturing of perfume and also serves as a useful chemical intermediate . The molecular formula of 2,5-Dimethyl-1H-indole is C10H11N .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a 2,3-benzopyrrole .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Dimethyl-1H-indole is 145.2010 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Biotechnological Production

Indole is a signaling molecule produced both by bacteria and plants . It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Therapeutic Potential

Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity with therapeutic potential to treat human diseases .

Antimicrobial Activity

The substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA) was discovered to be effective in destroying persister cells of E. coli, P. aeruginosa and S. aureus by damaging their membranes .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory and Antioxidant Activities

Indole derivatives also exhibit anti-inflammatory and antioxidant activities , which can be beneficial in the treatment of various inflammatory diseases and conditions associated with oxidative stress.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . For instance, a compound effectively induced cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells .

Antidiabetic and Antimalarial Activities

Indole derivatives have also been found to possess antidiabetic and antimalarial activities , making them potential candidates for the development of new therapeutic agents for these diseases.

Synthesis of Organic Compounds

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Safety and Hazards

2,5-Dimethyl-1H-indole can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,5-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLFWZRPMDXJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152521
Record name 2,5-Dimethyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1H-indole

CAS RN

1196-79-8
Record name 2,5-Dimethylindole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1H-indole
Source ChemIDplus
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Record name 2,5-Dimethyl-1H-indole
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Record name 2,5-dimethyl-1H-indole
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Record name 2,5-DIMETHYL-1H-INDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,5-Dimethylindole synthesized, and what are its key structural characteristics?

A: 2,5-Dimethylindole can be effectively synthesized using the Fischer method. [] This involves reacting 4-methylphenylhydrazine hydrochloride with acetone, followed by cyclization catalyzed by zinc chloride. [] The resulting 2,5-Dimethylindole boasts a purity of 99.5% and a yield of 64.4% after recrystallization. []

Q2: What is the significance of the reaction between 2,5-Dimethylindole and ninhydrin?

A: The reaction of 2,5-Dimethylindole with ninhydrin results in a 1:1 adduct, specifically 3-(2-hydroxy-2-indane-1,3-dionyl)-2,5-dimethylindole. [] This adduct formation, confirmed by 13C NMR, provides valuable insights into the reactivity of 2,5-Dimethylindole and its potential interactions with other chemical entities. []

Q3: How does 2,5-Dimethylindole behave in photoinduced electron transfer reactions?

A: 2,5-Dimethylindole acts as an electron donor in photoinduced electron transfer (PET) reactions, particularly with electron acceptors like 9-cyanoanthracene (9CNA). [] Studies reveal that while no ground state complex forms between 2,5-Dimethylindole and 9CNA, fluorescence quenching of photoexcited 9CNA occurs in both nonpolar and polar solvents. [] This quenching is attributed to charge separation, occurring in both the singlet and triplet excited states of 9CNA. []

Q4: Can 2,5-Dimethylindole impact hypochlorous acid production in biological systems?

A: Research indicates that 2,5-Dimethylindole, along with other indole derivatives, can inhibit the production of hypochlorous acid (HOCl) by activated leukocytes. [] This inhibition stems from 2,5-Dimethylindole's ability to affect myeloperoxidase (MPO), a key enzyme involved in HOCl generation. [] Specifically, 2,5-Dimethylindole promotes the accumulation of the inactive MPO-II form, thereby reducing HOCl production. []

Q5: What are the dielectric properties of 2,5-Dimethylindole?

A: Studies have examined the dielectric behavior of 2,5-Dimethylindole in dilute solutions at room temperature using microwave frequencies (8.55 and 9.65 GHz). [] This approach minimizes the impact of strong dipole-dipole interactions, providing a clearer understanding of the compound's intrinsic dielectric properties. []

Q6: Are there potential applications for 2,5-Dimethylindole as a liquid organic hydrogen carrier?

A: Research is exploring the feasibility of employing 2,5-Dimethylindole as a liquid organic hydrogen carrier. [] This investigation likely involves a combination of theoretical and experimental approaches to assess its hydrogen storage capacity, dehydrogenation kinetics, and overall suitability for this application.

Q7: How can the activation energy of 2,5-Dimethylindole be determined?

A: Studies have investigated the activation energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of 2,5-Dimethylindole and its binary mixtures. [] While the specific methods used are not detailed in the provided abstracts, these thermodynamic parameters are crucial for understanding the compound's reactivity and behavior in various chemical processes.

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